![molecular formula C19H20N2O6S B7681116 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)
4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid, also known as OSU-03012, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Mécanisme D'action
4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid inhibits the activity of Akt, a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. Akt is overexpressed in many types of cancer, and its inhibition by 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid has been shown to induce autophagy, a cellular process that plays a role in maintaining cellular homeostasis and survival under stress conditions. 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid-induced autophagy has been shown to contribute to its anticancer effects. 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid is its specificity for Akt inhibition, which makes it a useful tool for studying the role of Akt in various biological processes. However, its potency and selectivity for Akt inhibition may vary depending on the experimental conditions and cell types used. 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid may also have off-target effects that need to be taken into consideration when interpreting the results of experiments.
Orientations Futures
1. Further studies are needed to elucidate the molecular mechanisms underlying 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid-induced autophagy and its contribution to its anticancer effects.
2. The potential of 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid as a combination therapy with other anticancer agents needs to be explored further.
3. The efficacy of 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid in animal models of cancer needs to be evaluated to determine its potential for clinical development.
4. The role of 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid in other diseases, such as neurodegenerative diseases and cardiovascular diseases, needs to be investigated.
Méthodes De Synthèse
The synthesis of 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with oxalyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with N-(2-hydroxyethyl)oxalamide to form 2-(oxolan-2-ylmethylcarbamoyl)benzoic acid. The final step involves the reaction of this intermediate with sulfamide to form 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid.
Applications De Recherche Scientifique
4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer cells. 4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
4-[[2-(oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-18(20-12-14-4-3-11-27-14)16-5-1-2-6-17(16)21-28(25,26)15-9-7-13(8-10-15)19(23)24/h1-2,5-10,14,21H,3-4,11-12H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWYFZHEJHOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)
![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)
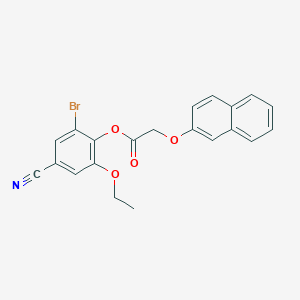
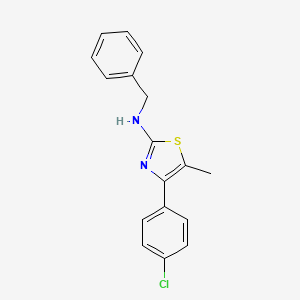
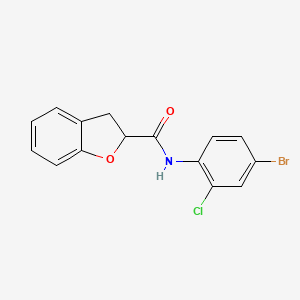
![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
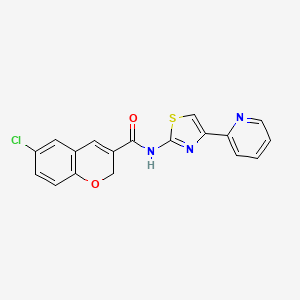
![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)
![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)
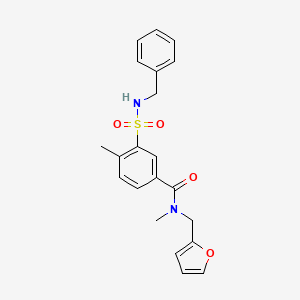
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)